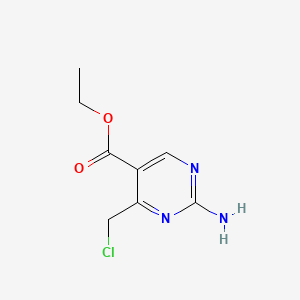
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación
Summary of the Application
2-Aminopyrimidine derivatives, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antitrypanosomal and Antiplasmodial Activities
Summary of the Application
Novel 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
Methods of Application or Experimental Procedures
The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
3. Antioxidant Applications
Summary of the Application
2-Aminopyrimidine derivatives have been found to exhibit antioxidant effects .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism .
Results or Outcomes
A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antioxidant effects .
4. Anticancer Applications
Summary of the Application
Certain 2-aminopyrimidine derivatives have been found to induce apoptosis in cancer cells, making them potential anticancer agents .
Methods of Application or Experimental Procedures
The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells .
Results or Outcomes
Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .
5. Antiviral Applications
Summary of the Application
Pyrimidine and its derivatives have been proven to have antiviral activity .
Methods of Application or Experimental Procedures
The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .
Results or Outcomes
A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antiviral effects .
6. Antimicrobial Applications
Summary of the Application
Pyrimidine and its derivatives have been proven to have antimicrobial activity .
Methods of Application or Experimental Procedures
The antimicrobial effects of pyrimidines are attributed to their ability to inhibit the growth of bacteria and fungi .
Results or Outcomes
A large number of pyrimidines, including Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate, have been found to exhibit potent antimicrobial effects .
Direcciones Futuras
The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .
Propiedades
IUPAC Name |
ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOIDLZQUFBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

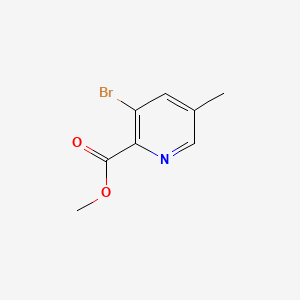
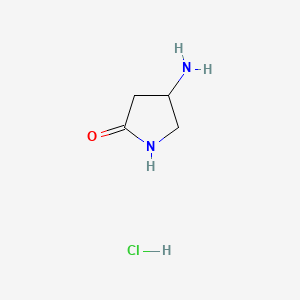

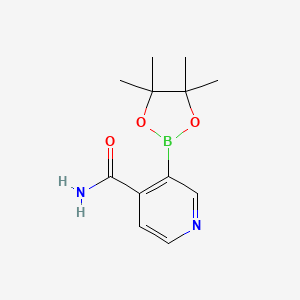
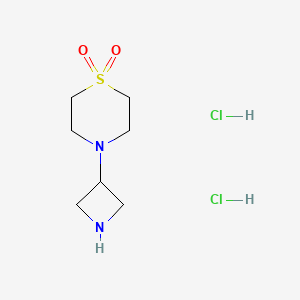
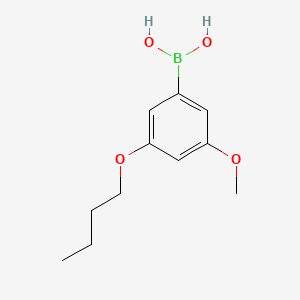
![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
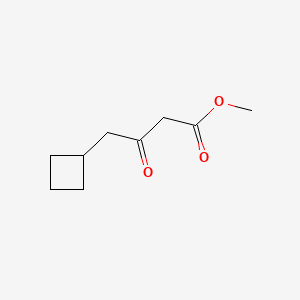
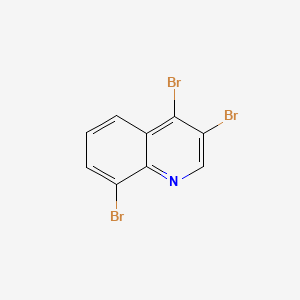
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)
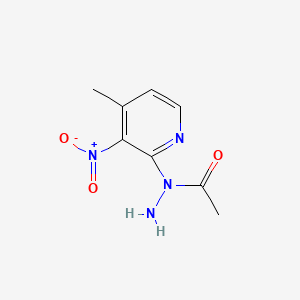
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)